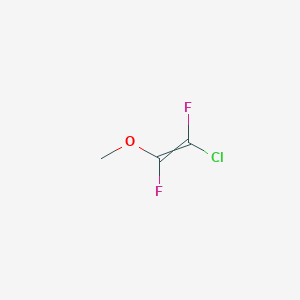

1-Chloro-1,2-difluoro-2-methoxyethene

CAS No.: 18316-12-6

Cat. No.: VC18865595

Molecular Formula: C3H3ClF2O

Molecular Weight: 128.50 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 18316-12-6 |

|---|---|

| Molecular Formula | C3H3ClF2O |

| Molecular Weight | 128.50 g/mol |

| IUPAC Name | 1-chloro-1,2-difluoro-2-methoxyethene |

| Standard InChI | InChI=1S/C3H3ClF2O/c1-7-3(6)2(4)5/h1H3 |

| Standard InChI Key | BJMOTVRWBSNGSC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=C(F)Cl)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, 1-chloro-1,2-difluoro-2-methoxyethene, reflects its substitution pattern: a chlorine atom at position 1, two fluorine atoms at positions 1 and 2, and a methoxy group (-OCH) at position 2 on the ethene framework. This arrangement creates a highly polarized double bond, with the halogens and methoxy group influencing both electronic and steric properties. The Standard InChIKey (BJMOTVRWBSNGSC-UHFFFAOYSA-N) provides a unique identifier for its stereochemical and connectivity features.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 128.50 g/mol |

| InChI | InChI=1S/C3H3ClF2O/c1-7-3(6)2(4)5/h1H3 |

| SMILES | COC(=C(F)Cl)F |

| LogP (Partition Coefficient) | 2.85 |

The methoxy group enhances solubility in polar solvents, while the halogens contribute to its reactivity in substitution and addition reactions.

Synthesis and Manufacturing

Primary Synthetic Routes

The synthesis of 1-chloro-1,2-difluoro-2-methoxyethene typically begins with vinylidene chloride () as a precursor. Treatment with hydrogen fluoride () under controlled conditions introduces fluorine atoms via electrophilic addition. Reactive distillation is employed to isolate the product, optimizing yield and purity.

Table 2: Synthetic Pathway Overview

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Vinylidene chloride + HF | Fluorination at C1 and C2 |

| 2 | Methanol () | Methoxy group incorporation at C2 |

| 3 | Reactive distillation | Purification (95–97% yield) |

This method contrasts with the synthesis of simpler halogenated ethanes, such as 1-chloro-1,2-difluoroethane (CAS 338-64-7), which involves chlorination in tetrachloromethane at 8–10°C . The methoxy variant’s synthesis requires precise temperature control to prevent over-fluorination or decomposition.

Chemical Reactivity and Applications

Electrophilic Additions

The electron-withdrawing effects of chlorine and fluorine activate the double bond toward electrophilic attack. For example, bromine () adds across the double bond to form 1,2-dibromo derivatives, as seen in related compounds like 1,2-dibromo-1-chloro-1,2-difluoro-2-methoxyethane (CAS MFCD28054284) . Such reactions are pivotal in constructing complex fluorinated architectures.

Nucleophilic Substitutions

The methoxy group at C2 facilitates nucleophilic displacement reactions. In alkaline conditions, methoxide () can be replaced by amines or thiols, enabling the synthesis of sulfides or amines with retained halogen substituents.

Industrial and Research Applications

-

Fluorinated Polymer Precursors: The compound serves as a monomer in synthesizing specialty polymers with enhanced thermal and chemical resistance.

-

Pharmaceutical Intermediates: Its reactivity enables incorporation into bioactive molecules, particularly antiviral and anticancer agents.

-

Agrochemicals: Derivatives are used in pesticides due to their stability and lipophilicity .

Physical and Spectroscopic Properties

Boiling Point and Solubility

While exact boiling point data are unavailable, analogous compounds like trans-1,2-difluoro-1-chloroethene (CAS 30860-28-7) exhibit boiling points near −20°C , suggesting similar volatility. The methoxy group increases polarity, enhancing solubility in alcohols and ethers compared to non-oxygenated analogs.

Spectroscopic Identification

-

IR Spectroscopy: Strong absorption bands at 1,200–1,100 cm (C-F stretch) and 1,650 cm (C=C stretch).

-

NMR: NMR shows distinct signals for F1 (δ −120 ppm) and F2 (δ −135 ppm), split by coupling with chlorine.

| Parameter | Recommendation |

|---|---|

| Storage Temperature | −20°C (under nitrogen) |

| Personal Protective Equipment | Gloves, goggles, respirator |

| First Aid Measures | Fresh air for inhalation; water rinse for contact |

Research Frontiers and Future Directions

Recent studies focus on catalytic asymmetric reactions to produce enantiomerically pure derivatives. Additionally, environmental fate analyses aim to assess its persistence and biodegradation, given the stability of C-F bonds . Computational modeling (e.g., DFT calculations) is being used to predict reaction pathways and optimize synthetic protocols .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume